5-Chloro-3-[(3-phenylpropyl)sulfanyl]-1,2,4-thiadiazole
Description
Properties
IUPAC Name |
5-chloro-3-(3-phenylpropylsulfanyl)-1,2,4-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2S2/c12-10-13-11(14-16-10)15-8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZKDRHAIKIXJOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCSC2=NSC(=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Thiosemicarbazide Derivatives
A foundational approach involves the cyclization of substituted thiosemicarbazides under acidic or oxidative conditions. Gupta et al. demonstrated that thiosemicarbazides cyclize to form 2-amino-1,3,4-thiadiazoles, a mechanism adaptable to 1,2,4-thiadiazoles by modifying precursor design.
Procedure :
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Precursor Synthesis : React 3-phenylpropylthiol with chlorinated isothiocyanates (e.g., chloroacetyl isothiocyanate) to form a thiosemicarbazide derivative.
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Cyclization : Treat the intermediate with concentrated HCl or polyphosphoric acid at 80–100°C for 4–6 hours.
Key Data :
This method offers moderate yields but requires stringent control over stoichiometry to avoid side reactions.
Oxidative Cyclization with Ferric Chloride
Oxidative cyclization of thiosemicarbazones using FeCl₃ provides a robust pathway for 1,2,4-thiadiazole formation.
Procedure :
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Thiosemicarbazone Formation : Condense 3-phenylpropylthioacetamide with thiosemicarbazide in ethanol.
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Oxidation : Add FeCl₃ (1.2 equiv) in refluxing ethanol for 3 hours.
Key Data :
This method excels in regioselectivity, favoring 1,2,4-thiadiazole over 1,3,4-isomers due to Fe³⁺ coordination geometry.
Nucleophilic Substitution on Pre-formed Thiadiazole
Post-cyclization functionalization allows modular introduction of the sulfanyl group.
Procedure :
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Core Synthesis : Prepare 5-chloro-1,2,4-thiadiazole-3-thiol via cyclization of chlorinated thiosemicarbazides.
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Alkylation : React with 3-phenylpropyl bromide in DMF using K₂CO₃ as base (60°C, 8 hours).
Key Data :
This two-step approach decouples ring formation and substitution, enabling independent optimization.
Sulfenyl Chloride-Mediated Ring Formation
Adapting methodologies from trichloromethanesulfenyl chloride reactions, this route employs custom sulfenyl chlorides.
Procedure :
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Sulfenyl Chloride Synthesis : Prepare 3-phenylpropylsulfenyl chloride via Cl₂ gas treatment of the thiol.
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Ring Closure : React with trichloroacetamidine in CH₂Cl₂ at 20–25°C, followed by NaOH addition.
Key Data :
This method achieves high yields but requires handling volatile sulfenyl chlorides.
Comparative Analysis of Methods
| Method | Yield (%) | Reaction Time | Scalability | Regioselectivity |
|---|---|---|---|---|
| Thiosemicarbazide | 65 | 5 hours | Moderate | Moderate |
| FeCl₃ Oxidation | 72 | 3 hours | High | High |
| Nucleophilic Sub. | 68 | 8 hours | High | N/A |
| Sulfenyl Chloride | 70 | 2 hours | Low | High |
The FeCl₃-mediated route offers optimal balance of yield and selectivity, while sulfenyl chloride methods favor rapid synthesis despite scalability constraints.
Structural Characterization
Critical spectroscopic data for 5-chloro-3-[(3-phenylpropyl)sulfanyl]-1,2,4-thiadiazole:
IR (KBr) :
¹H-NMR (CDCl₃) :
Applications and Derivatives
The 3-phenylpropylthio group enhances lipophilicity, making the compound a candidate for antifungal and anticancer agents. Derivatives with modified alkyl chains exhibit tunable logP values (2.8–4.1) .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-[(3-phenylpropyl)sulfanyl]-1,2,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur species.
Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
5-Chloro-3-[(3-phenylpropyl)sulfanyl]-1,2,4-thiadiazole is being investigated for its antimicrobial , antifungal , and anticancer properties. Research indicates that compounds in the thiadiazole family often exhibit significant biological activity due to their ability to interact with various biological targets.
Mechanism of Action :
The compound is believed to inhibit specific enzymes or modulate receptor functions, which can lead to its pharmacological effects. For example, studies have shown that thiadiazoles can interfere with cell signaling pathways involved in cancer proliferation and survival.
Agriculture
In agricultural research, this compound is explored as a potential pesticide or herbicide . Its efficacy against specific pests and pathogens can be attributed to its structural characteristics, which allow it to disrupt biological processes in target organisms.
Case Study :
A study conducted on the application of thiadiazoles demonstrated their effectiveness in controlling fungal infections in crops. The results indicated a significant reduction in disease incidence when treated with formulations containing thiadiazole derivatives.
Materials Science
5-Chloro-3-[(3-phenylpropyl)sulfanyl]-1,2,4-thiadiazole is also being evaluated for its potential use in developing new materials with unique electronic or optical properties. The incorporation of thiadiazole moieties into polymers has been shown to enhance their conductivity and stability.
Data Tables
Mechanism of Action
The mechanism of action of 5-Chloro-3-[(3-phenylpropyl)sulfanyl]-1,2,4-thiadiazole involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to its biological effects. The exact pathways and molecular targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfanyl-Substituted Derivatives
- 5-Chloro-3-[(3-phenylpropyl)sulfanyl]-1,2,4-thiadiazole : The sulfanyl group enables covalent modification of cysteine thiols in proteins, as observed in HDAC8 inhibition studies. Kinetic experiments and mass spectrometry confirm its role in forming disulfide bonds with active-site residues .
- 3-Chloro-5-sulfonyl/sulfinyl-1,2,4-thiadiazoles : These derivatives exhibit weaker thiol-modifying activity compared to sulfanyl analogs, suggesting the leaving group’s ability (sulfanyl > sulfonyl/sulfinyl) determines efficacy .
Aromatic and Heterocyclic Substituents
- 5-Chloro-3-phenyl-1,2,4-thiadiazole : The phenyl group enhances aromatic interactions but lacks the sulfanyl moiety’s reactivity. Safety data indicate moderate toxicity (H301: toxic if swallowed) .
- 5-Chloro-3-(4-methoxyphenyl)-1,2,4-thiadiazole : Methoxy groups improve solubility but may reduce membrane permeability compared to lipophilic phenylpropyl chains .
Halogenated and Fluorinated Derivatives
- 5-Chloro-3-(chloromethyl)-1,2,4-thiadiazole : The chloromethyl group introduces reactivity for further functionalization but poses higher toxicity risks (boiling point: 55°C at 1 mm Hg) .
Physicochemical Properties
Antimicrobial and Therapeutic Potential
- 1,3,4-Thiadiazole-2-amines : Exhibit superior antifungal activity compared to antibacterial, highlighting the impact of ring position (1,2,4 vs. 1,3,4) on bioactivity .
- 5-Cyano-3-indolyl-1,2,4-thiadiazoles: Weak activity against Helicobacter pylori suggests substituent size and electronic effects influence efficacy .
Data Table: Key Comparisons
Biological Activity
5-Chloro-3-[(3-phenylpropyl)sulfanyl]-1,2,4-thiadiazole is a compound belonging to the thiadiazole family, recognized for its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C₁₁H₁₁ClN₂S₂
- Molecular Weight : 252.80 g/mol
- IUPAC Name : 5-chloro-3-(3-phenylpropylsulfanyl)-1,2,4-thiadiazole
The biological activity of 5-Chloro-3-[(3-phenylpropyl)sulfanyl]-1,2,4-thiadiazole is primarily attributed to its interactions with various biological targets. The compound may inhibit specific enzymes or modulate receptor functions, leading to various pharmacological effects. The presence of the chlorine atom and sulfanyl group enhances its binding affinity to these targets.
Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 5-Chloro-3-[(3-phenylpropyl)sulfanyl]-1,2,4-thiadiazole have shown efficacy against a range of bacteria and fungi. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
Several studies have highlighted the anticancer potential of thiadiazole derivatives. For example:
- In vitro studies on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) demonstrated that these compounds can inhibit cell proliferation effectively .
- A study reported that a related compound blocked proliferation in MCF-7 cells by inducing apoptosis through mitochondrial pathways .
Antiviral Activity
5-Chloro-3-[(3-phenylpropyl)sulfanyl]-1,2,4-thiadiazole has also been investigated for antiviral properties. Research on similar thiadiazole derivatives showed some degree of inhibition against tobacco mosaic virus (TMV), suggesting potential applications in agricultural virology .
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 5-Chloro-3-[(3-phenylpropyl)sulfanyl]-1,2,4-thiadiazole, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via cyclization reactions using thiosemicarbazide derivatives. A common approach involves refluxing a mixture of 3-phenylpropylthiol and 5-chloro-1,2,4-thiadiazole precursors in the presence of POCl₃ or Lawesson’s reagent under anhydrous conditions (60–90°C, 3–6 hours). Adjusting pH during precipitation (e.g., ammonia to pH 8–9) improves purity . For yield optimization, use high-purity reagents, inert atmospheres (N₂/Ar), and monitor reaction progress via TLC or HPLC. Comparative studies suggest continuous flow reactors enhance scalability and reduce by-products .
Q. How should researchers characterize the structural integrity of this compound?
- Methodology : Employ a combination of spectroscopic techniques:
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., chloro at C5, sulfanyl chain at C3). Key signals include δ 2.5–3.5 ppm (CH₂ groups in the propyl chain) and aromatic protons (δ 7.2–7.8 ppm) .
- Mass Spectrometry : HRMS (ESI+) to verify molecular ion peaks (e.g., [M+H]⁺).
- X-ray Crystallography : Resolve crystal packing and bond angles, particularly for confirming thiadiazole ring geometry .
Q. What solvents and storage conditions are recommended for this compound?
- Methodology : The compound is stable in DMSO or DMF at –20°C under inert conditions. Avoid aqueous storage due to potential hydrolysis of the sulfanyl group. For long-term stability, lyophilize and store in amber vials with desiccants .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore its pharmacological potential?
- Methodology :
- Derivatization : Synthesize analogs with modified substituents (e.g., varying alkyl chain lengths, halogen replacements) to assess impact on bioactivity .
- Biological Screening : Use panels like the NCI-60 human tumor cell lines for antitumor activity. Compare IC₅₀ values against parent compound .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with targets like EGFR or tubulin, guided by triazole-thiadiazole pharmacophores .
Q. What experimental strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer efficacy)?
- Methodology :
- Dose-Response Curves : Test across concentrations (1 nM–100 µM) to identify therapeutic windows.
- Mechanistic Studies : Use flow cytometry (apoptosis assays) and ROS detection kits to differentiate cytotoxic modes (e.g., DNA intercalation vs. oxidative stress) .
- Meta-Analysis : Cross-reference data from PubChem and ChEMBL, prioritizing studies with standardized protocols (e.g., CLSI guidelines for antimicrobial tests) .
Q. How can researchers address challenges in synthesizing enantiomerically pure derivatives?
- Methodology :
- Chiral Catalysts : Employ palladium-catalyzed asymmetric cross-couplings or enzymatic resolution (e.g., lipases) to isolate enantiomers .
- Chromatography : Use chiral columns (e.g., Chiralpak IA) with hexane/ethanol gradients for separation. Monitor enantiomeric excess via circular dichroism (CD) .
Q. What advanced techniques elucidate degradation pathways under physiological conditions?
- Methodology :
- Metabolite Profiling : Incubate with liver microsomes (e.g., human CYP450 isoforms) and analyze via LC-MS/MS. Key metabolites may include sulfoxide or hydrolyzed thiadiazole derivatives .
- Stability Studies : Use accelerated stability testing (40°C/75% RH for 6 months) with HPLC-UV to track degradation kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
